Agn-PC-0nfmh9

Description

Agn-PC-0nfmh9 is a fluorinated aromatic compound with a benzoic acid backbone. Key properties inferred from analogous compounds include:

- Molecular formula: Likely C₇HₓFₙO₂ (where x and n depend on substitution pattern).

- Molecular weight: ~212 g/mol (based on fluorinated benzoic acid derivatives) .

- Solubility: Estimated at 0.492 mg/mL in aqueous solutions, comparable to other fluorinated carboxylates .

- Synthetic route: Prepared via coupling reactions using reagents like HATU/HOAT in DCM/DMF, yielding moderate to high purity (52–91% reported for similar compounds) .

Its applications may span pharmaceuticals, agrochemicals, or materials science, leveraging fluorine’s electron-withdrawing effects to enhance stability and bioavailability.

Properties

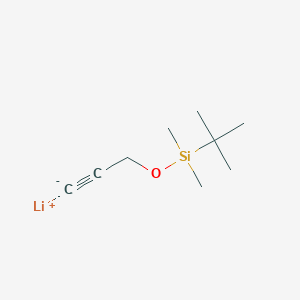

CAS No. |

91509-32-9 |

|---|---|

Molecular Formula |

C9H17LiOSi |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

lithium;tert-butyl-dimethyl-prop-2-ynoxysilane |

InChI |

InChI=1S/C9H17OSi.Li/c1-7-8-10-11(5,6)9(2,3)4;/h8H2,2-6H3;/q-1;+1 |

InChI Key |

AYDPHCOMCHHWCK-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(C)(C)[Si](C)(C)OCC#[C-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nfmh9 involves several methods, including chemical reduction, biological methods, and physical methods. One common approach is the chemical reduction method, where a reducing agent such as citrate is used to reduce the precursor compound in an aqueous solution . This method is favored for its simplicity and efficiency in producing stable colloidal dispersions.

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reduction processes. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for various applications. Techniques such as microwave processing and photochemical methods are also utilized to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0nfmh9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. For instance, in oxidation reactions, agents like ceric ammonium nitrate are used to facilitate the process . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms with different properties.

Scientific Research Applications

Agn-PC-0nfmh9 has a wide range of scientific research applications, making it a versatile compound in various fields.

Chemistry: In chemistry, this compound is used as a catalyst in various reactions due to its unique reactivity and stability. It is also employed in the synthesis of other compounds, serving as a key intermediate in complex chemical processes.

Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown promise in inhibiting the growth of various microorganisms, making it a candidate for developing new antimicrobial agents .

Medicine: this compound is explored for its potential therapeutic applications, particularly in cancer treatment. Its unique properties allow it to be used in targeted drug delivery systems, enhancing the efficacy of anticancer drugs .

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including nanomaterials and composites. Its stability and reactivity make it an ideal component in the manufacturing of high-performance products .

Mechanism of Action

The mechanism of action of Agn-PC-0nfmh9 involves its interaction with specific molecular targets and pathways. In biological systems, it exerts its effects by binding to cellular receptors and modulating signaling pathways. This interaction can lead to various cellular responses, including inhibition of microbial growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-0nfmh9 belongs to a family of fluorinated aromatic acids. Below is a comparative analysis with two structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Differences :

- This compound and CAS 602-94-8 share a fluorinated benzoic acid core but differ in hydroxyl substitution. The former may lack the hydroxyl group, altering reactivity and solubility .

- AGN-PC-0JTM62 (a xanthene amine) diverges entirely, featuring a polycyclic aromatic system with an amine group, prioritizing electronic conjugation over carboxylate functionality .

Functional Performance :

- Solubility : this compound and CAS 602-94-8 exhibit higher aqueous solubility (>0.4 mg/mL) due to polar carboxylate groups, whereas AGN-PC-0JTM62’s hydrophobicity limits biological applications .

- Synthetic Efficiency : Fluorinated benzoic acids achieve higher yields (91%) under optimized conditions compared to this compound’s moderate 52% yield in coupling reactions .

Thermodynamic Stability :

- Fluorination in this compound enhances metabolic stability and acid resistance, critical for pharmaceutical intermediates. In contrast, AGN-PC-0JTM62’s amine group may confer pH-sensitive reactivity .

Table 2: Similarity Scores (Based on CC-DPS Profiling)

| Compound | Similarity to this compound | Key Divergence |

|---|---|---|

| 2,3,5,6-Tetrafluorobenzoic acid | 0.98 | Absence of hydroxyl group |

| 2,3,4,5-Tetrafluorobenzoic acid | 0.95 | Fluorine substitution pattern |

| 2,6-Difluoro-4-methylbenzoic acid | 0.93 | Methyl vs. carboxylate group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.